4-(2-Methyl-benzyl)-piperidine hydrochloride
Overview
Description
4-(2-Methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2-methylbenzyl group attached to the piperidine ring, and it is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-benzyl)-piperidine hydrochloride typically involves the following steps:
Benzyl Protection: The starting material, 2-methylbenzyl chloride, undergoes a protection reaction to form a benzyl-protected intermediate.
Piperidine Formation: The protected intermediate is then reacted with piperidine under specific reaction conditions, such as elevated temperature and pressure, to form the piperidine ring.
Deprotection: Finally, the benzyl protecting group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methyl-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Derivatives of piperidine.
Scientific Research Applications
4-(2-Methyl-benzyl)-piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Methyl-benzyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to various physiological responses.
Comparison with Similar Compounds
4-(2-Methyl-benzyl)-piperidine hydrochloride is similar to other piperidine derivatives, such as:
Piperidine: The parent compound without any substituents.
N-Methylpiperidine: Piperidine with a methyl group attached to the nitrogen atom.
4-(3-Methyl-benzyl)-piperidine: Piperidine with a 3-methylbenzyl group instead of a 2-methylbenzyl group.
Uniqueness: What sets this compound apart from these similar compounds is the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-2-3-5-13(11)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMTUMPXVXWCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656564 | |
Record name | 4-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-67-0 | |
Record name | 4-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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